molecular formula C34H58O4 B166103 Ditridecyl phthalate CAS No. 75359-31-8

Ditridecyl phthalate

Cat. No.: B166103
CAS No.: 75359-31-8
M. Wt: 530.8 g/mol
InChI Key: YCZJVRCZIPDYHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ditridecyl phthalate (DTDP) is a phthalate ester, a class of chemicals known as endocrine-disrupting chemicals . The primary targets of DTDP are nuclear receptors in various neural structures involved in controlling brain functions . These receptors play a crucial role in the neurodevelopmental process . In addition, the liver is a target organ of DTDP .

Mode of Action

DTDP interacts with its targets, causing dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This interaction can induce neurological disorders . It’s also suggested that the binding effect of DTDP derivative molecules and estrogen-related proteins might be related to their hydrophobic interaction .

Biochemical Pathways

DTDP affects several biochemical pathways. It’s known to interfere with hormone synthesis, transport, and metabolism . The degradation pathway of DTDP involves its decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, which further enter the TCA cycle through orthotopic ring opening .

Pharmacokinetics

Computational assessment suggests that dtdp and its derivatives have good bioavailability and skin permeability . These properties are associated with toxicity, especially when they are inhaled .

Result of Action

The molecular and cellular effects of DTDP’s action are primarily related to its endocrine-disrupting properties. It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . It’s also reported to have effects on the kidney .

Action Environment

DTDP is widely used in industrial manufacturing as a plasticizer . It can easily diffuse from plastics to the external environment over time . Environmental factors such as persistence, bioaccumulation, and migration can influence the action, efficacy, and stability of DTDP . The environmental friendliness of DTDP derivatives has been evaluated, leading to the design of derivatives with low-toxicity and estrogen combined activities .

Safety and Hazards

Mist or fumes from hot processing may cause irritation, nausea, and vomiting . In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

There is a global tendency towards increasing the incidence of neurodevelopmental disorders, such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) in children . Phthalates may alter glucose homeostasis and insulin sensitivity, and different populations may be more severely impacted . Therefore, more research is needed to understand the impact of phthalates on human health and to develop safer alternatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ditridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol. The reaction typically involves heating phthalic anhydride with an excess of tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the optimal reaction temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications for industrial use .

Chemical Reactions Analysis

Types of Reactions: Ditridecyl phthalate, being an ester, primarily undergoes hydrolysis, transesterification, and reactions with strong oxidizing agents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Comparison with Similar Compounds

Ditridecyl phthalate belongs to the class of high molecular weight phthalate esters, which include compounds like diisononyl phthalate, diisodecyl phthalate, and di(2-ethylhexyl) phthalate. These compounds share similar chemical structures and properties but differ in their specific ester side chains:

Uniqueness of this compound: this compound is unique due to its longer ester side chains (thirteen carbons), which provide enhanced flexibility and durability to the polymers it plasticizes. This makes it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

ditridecyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3
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InChI Key

YCZJVRCZIPDYHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC
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Molecular Formula

C34H58O4
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DSSTOX Substance ID

DTXSID2025214
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Molecular Weight

530.8 g/mol
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Physical Description

Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline]
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Boiling Point

greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg
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Flash Point

460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup)
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Solubility

IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
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Density

0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C
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Vapor Pressure

Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Liquid

CAS No.

119-06-2
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Melting Point

less than -34.6 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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